4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is often used in the medical and chemical industry .
Synthesis Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular weight of this compound is 186.06 . The SMILES string representation isCC(C)OB1OC(C)(C)C(C)(C)O1
. Chemical Reactions Analysis
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .Scientific Research Applications
Borylation Reactions
Borylation of Arenes: This compound participates in the functionalization of aromatic rings by introducing boron groups. It can be used to selectively borylate C-H bonds in alkylbenzenes, yielding pinacol benzyl boronates .
Fluorenylborolane Synthesis: Researchers employ it to prepare fluorenylborolane, a versatile building block in organic synthesis .
Conjugated Copolymer Intermediates
The compound plays a crucial role in generating conjugated copolymers. Specifically, it contributes to the synthesis of the following intermediates:
9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole: This intermediate is essential for creating high-performance organic electronic materials .
3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole: A key building block for designing efficient organic photovoltaic devices .
Hydroboration Reactions
- Hydroboration of Alkynes and Alkenes : Researchers utilize this compound in hydroboration reactions, where it adds boron to carbon-carbon multiple bonds. Transition metal catalysts facilitate these transformations .
Organic Synthesis
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes . The role of these targets is to facilitate the formation of boronate esters, which are key intermediates in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets (arenes) through a process known as borylation . This reaction involves the addition of a boron atom to the arene, resulting in the formation of a boronate ester .
Biochemical Pathways
The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . The downstream effects of these pathways can lead to the formation of complex organic compounds with potential applications in various fields, including materials science and pharmaceuticals .
Pharmacokinetics
The compound’s solubility in water suggests that it may be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as its stability, metabolic transformations, and potential interactions with other molecules in the body.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of boronate esters through the borylation of arenes . These esters can serve as intermediates in the synthesis of various organic compounds .
Action Environment
The action of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy might be affected in humid conditions. Moreover, its solubility in water indicates that its action might be influenced by the aqueous environment in which it is used.
properties
IUPAC Name |
4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJVJSYDLOUDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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